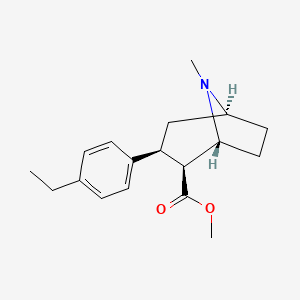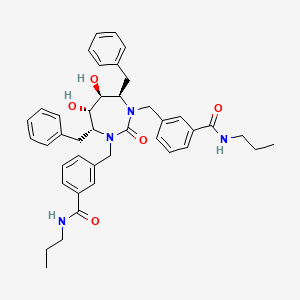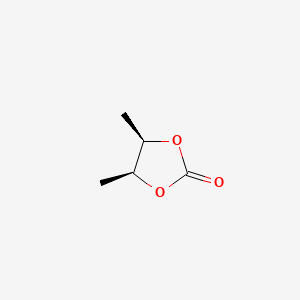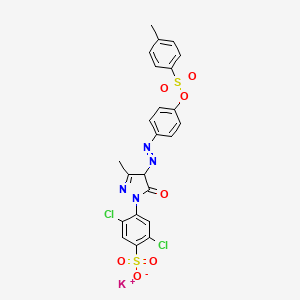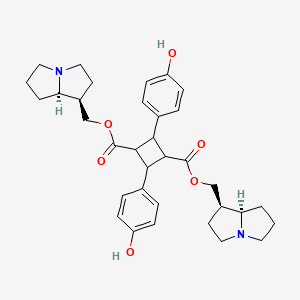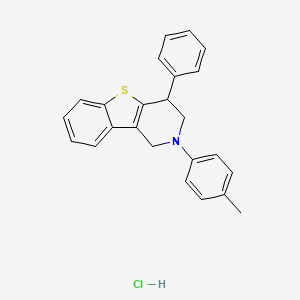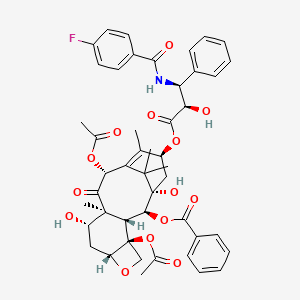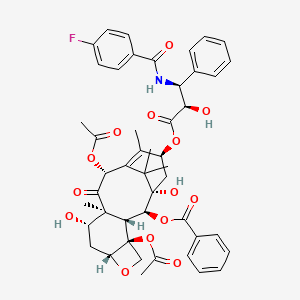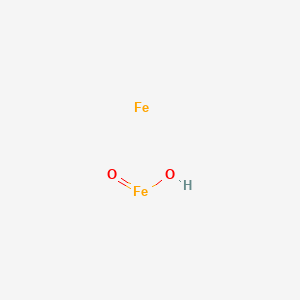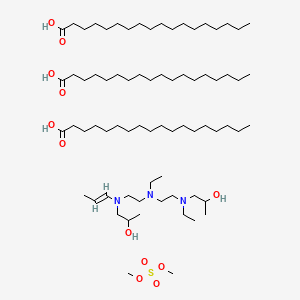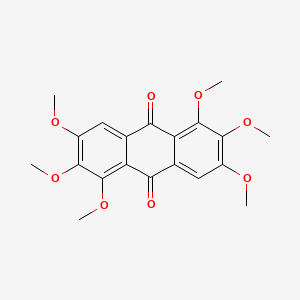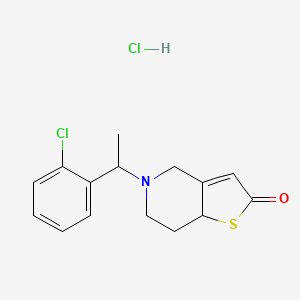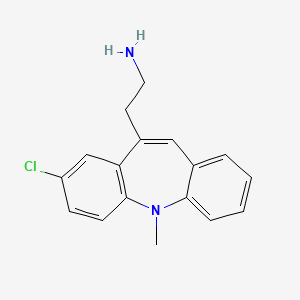
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- is a heterocyclic compound that belongs to the class of dibenzazepines This compound is known for its unique chemical structure, which includes a dibenzazepine core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dibenzazepine Core: The initial step involves the formation of the dibenzazepine core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a biphenyl derivative, with a nitrogen source under acidic conditions.
Introduction of Functional Groups: The next step involves the introduction of the 2-aminoethyl, 8-chloro, and 5-methyl groups. This can be achieved through a series of substitution reactions using appropriate reagents and conditions. For example, the 2-aminoethyl group can be introduced through a nucleophilic substitution reaction using an amine, while the 8-chloro and 5-methyl groups can be introduced through halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of 5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, nucleophiles, electrophiles, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alkane derivatives. Substitution reactions can result in the formation of various substituted dibenzazepine derivatives.
科学的研究の応用
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
作用機序
The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
5H-Dibenz(b,f)azepine: The parent compound without the additional functional groups.
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide: A related compound with a carboxamide group.
10,11-Dihydro-10-hydroxy-5H-dibenz(b,f)azepine: A derivative with a hydroxyl group.
Uniqueness
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-aminoethyl, 8-chloro, and 5-methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
84142-01-8 |
|---|---|
分子式 |
C17H17ClN2 |
分子量 |
284.8 g/mol |
IUPAC名 |
2-(3-chloro-11-methylbenzo[b][1]benzazepin-5-yl)ethanamine |
InChI |
InChI=1S/C17H17ClN2/c1-20-16-5-3-2-4-13(16)10-12(8-9-19)15-11-14(18)6-7-17(15)20/h2-7,10-11H,8-9,19H2,1H3 |
InChIキー |
WVBDFLOBTAFISN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=CC3=CC=CC=C31)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



